molecular formula C8H18Cl2N2 B592078 Quinuclidin-4-ylmethanamine dihydrochloride CAS No. 67496-77-9

Quinuclidin-4-ylmethanamine dihydrochloride

Cat. No.: B592078
CAS No.: 67496-77-9
M. Wt: 213.146
InChI Key: LBUSICHYWZXLKO-UHFFFAOYSA-N
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Description

Quinuclidin-4-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol . It is a derivative of quinuclidine, a bicyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Quinuclidin-4-ylmethanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Safety and Hazards

Quinuclidin-4-ylmethanamine dihydrochloride is harmful if swallowed. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinuclidin-4-ylmethanamine dihydrochloride can be synthesized through several methods. One common method involves the reduction of 4-cyanoquinuclidine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at room temperature. The reaction is typically quenched with sodium sulfate decahydrate and further processed to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinuclidin-4-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidin-4-ylmethanone, while reduction can produce quinuclidin-4-ylmethanol.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound of quinuclidin-4-ylmethanamine dihydrochloride.

    Quinuclidin-3-ol: Another derivative of quinuclidine with different functional groups.

    Quinuclidin-4-ylmethanol: A closely related compound with a hydroxyl group instead of an amine group.

Uniqueness

This compound is unique due to its specific amine functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-8-1-4-10(5-2-8)6-3-8;;/h1-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUSICHYWZXLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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